molecular formula C11H22N6O10P2 B10763371 azane;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate

azane;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate

Cat. No.: B10763371
M. Wt: 460.27 g/mol
InChI Key: DEQIORFOBOEGKZ-ZJWYQBPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a phosphorylated nucleoside analog characterized by a purine base with a methylamino substitution at position 6, a tetrahydrofuran (oxolan) sugar moiety with stereochemical specificity (2R,3S,5R), and two phosphate groups. The dihydrogen phosphate groups are attached to the 3'- and 5'-positions of the sugar, while the hydrate form indicates crystalline water incorporation, which influences solubility and stability .

Properties

Molecular Formula

C11H22N6O10P2

Molecular Weight

460.27 g/mol

IUPAC Name

azane;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate;hydrate

InChI

InChI=1S/C11H17N5O9P2.H3N.H2O/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);1H3;1H2/t6-,7+,8+;;/m0../s1

InChI Key

DEQIORFOBOEGKZ-ZJWYQBPBSA-N

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O)O.N.O

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)O)OP(=O)(O)O.N.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MRS2179 involves the phosphorylation of 2′-deoxy-N6-methyl adenosine. The process typically includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the diphosphate ester .

Industrial Production Methods: While specific industrial production methods are proprietary, the general approach involves large-scale phosphorylation reactions followed by purification steps such as crystallization or chromatography to achieve the desired purity levels. The compound is then converted to its ammonium salt hydrate form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions: MRS2179 primarily undergoes substitution reactions due to the presence of reactive phosphate groups. It can also participate in hydrolysis under acidic or basic conditions, leading to the breakdown of the phosphate ester bonds .

Common Reagents and Conditions:

    Phosphorylation: Phosphorus oxychloride (POCl3), pyridine.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Scientific Research Applications

MRS2179 is extensively used in various fields of scientific research:

    Chemistry: As a tool to study nucleotide interactions and receptor binding.

    Biology: To investigate the role of P2Y1 receptors in cellular signaling pathways.

    Medicine: In the development of therapeutic agents targeting platelet aggregation and thrombosis.

    Industry: Used in the formulation of diagnostic reagents and research kits

Mechanism of Action

MRS2179 exerts its effects by competitively binding to the P2Y1 receptor, thereby inhibiting the action of ADP. This inhibition prevents the activation of downstream signaling pathways involved in platelet aggregation. The molecular targets include the P2Y1 receptor and associated G-proteins that mediate signal transduction .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (IUPAC) Purine Substituent Phosphate Configuration Biological Target/Activity Reference
Target Compound: Azane;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate; hydrate 6-(methylamino) Dihydrogen phosphate (3',5') Hypothesized: P2Y receptors, kinases
2-MeSADP: [(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate 2-(methylthio) Diphosphate (5') P2Y1/P2Y12 receptor agonist
CV1808: (2R,3R,4S,5R)-2-[6-amino-2-[2-(4-chlorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol 2-(4-chlorophenylethoxy) None (unphosphorylated) Adenosine A2A receptor agonist
MRS2179: [2-[(hydroxy-oxidophosphoryl)oxymethyl]-5-(6-methylaminopurin-9-yl)oxolan-3-yl] hydrogen phosphate 6-(methylamino) Monophosphate (3') P2Y1 receptor antagonist
AR-C67085: [[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid 2-(propylthio) Triphosphate analog P2Y12 receptor antagonist

Key Structural Differences and Implications

Purine Modifications: The target compound’s 6-(methylamino) group distinguishes it from 2-MeSADP (2-methylthio) and CV1808 (2-aryloxy). Methylamino substitution at position 6 is rare in purinergic ligands but may enhance selectivity for adenosine receptors over P2Y receptors . 2-MeSADP’s 2-methylthio group is critical for P2Y1/P2Y12 agonism, as sulfur enhances binding affinity through hydrophobic interactions .

In contrast, AR-C67085’s triphosphate-like structure confers resistance to enzymatic hydrolysis, making it a stable P2Y12 antagonist .

Sugar Moiety :

  • The stereochemistry (2R,3S,5R) of the oxolan ring in the target compound is conserved across analogues but differs from MRS2179’s (2R,3S) configuration, which lacks the 5' phosphate. This difference may influence membrane permeability and receptor binding .

Computational and Bioactivity Insights

  • Molecular Similarity: Using Tanimoto/Dice indices (), the target compound shares >70% similarity with MRS2179 and 2-MeSADP, suggesting overlapping targets like P2Y1 or adenosine A2A receptors .
  • Bioactivity Clustering: Compounds with 6-amino/6-methylamino purines (e.g., MRS2179) cluster into groups with kinase inhibition or receptor antagonism, as shown in ’s bioactivity profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.